3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride
Overview
Description
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is a nitrogen-containing heterocyclic compound It belongs to the class of triazoloazepines, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to their antibacterial effects .
Biochemical Pathways
Similar compounds are known to interfere with the normal functioning of bacterial cells, leading to their death .
Result of Action
Similar compounds have been found to exhibit antibacterial activities, indicating that they may lead to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloromethyl derivative with a triazole precursor in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride (NaH), potassium carbonate (K2CO3), and oxidizing agents like hydrogen peroxide (H2O2). Reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce corresponding oxides.
Scientific Research Applications
3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
Compared to similar compounds, 3-(chloromethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine hydrochloride is unique due to its specific substitution pattern and the presence of the chloromethyl group. This structural feature can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(chloromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3.ClH/c9-6-8-11-10-7-4-2-1-3-5-12(7)8;/h1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLUCZMZUSYKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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